N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzofuran ring, a thiophene ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in synthetic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, thiophene derivatives, and appropriate amines. The synthesis may involve steps such as:
Nucleophilic substitution: Introduction of the thiophene ring through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group via amidation reactions.
Oxidation: Oxidation of the thiophene ring to introduce the dioxidotetrahydrothiophen group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to amines or alcohols.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products:
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines and alcohols: Resulting from reduction reactions.
Functionalized derivatives: Obtained through substitution reactions.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its functional groups and stability.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cellular processes.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can lead to cell damage or apoptosis.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide can be compared with similar compounds such as:
Ethyl acetoacetate: A simpler ester with a keto-enol tautomerism, used in various organic syntheses.
3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: A complex compound with a benzothiazole ring, used in specialized chemical applications.
Properties
Molecular Formula |
C22H25NO4S2 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H25NO4S2/c1-4-16-5-6-19-18(11-16)15(3)21(27-19)22(24)23(12-20-14(2)7-9-28-20)17-8-10-29(25,26)13-17/h5-7,9,11,17H,4,8,10,12-13H2,1-3H3 |
InChI Key |
CTQKKGPNMXJVBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=C(C=CS3)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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